Cas no 1556604-94-4 (2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine
- [2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine
- EN300-1989318
- 1556604-94-4
-
- インチ: 1S/C11H15NO3/c1-12-4-3-8-5-10-11(15-7-14-10)6-9(8)13-2/h5-6,12H,3-4,7H2,1-2H3
- InChIKey: KPERONKZGFWHEA-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC(=C(C=C12)CCNC)OC
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 39.7Ų
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989318-1.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 1g |
$1442.0 | 2023-05-26 | ||
Enamine | EN300-1989318-2.5g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 2.5g |
$2828.0 | 2023-09-16 | ||
Enamine | EN300-1989318-0.25g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-1989318-5.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 5g |
$4184.0 | 2023-05-26 | ||
Enamine | EN300-1989318-0.05g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.05g |
$1212.0 | 2023-09-16 | ||
Enamine | EN300-1989318-10.0g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 10g |
$6205.0 | 2023-05-26 | ||
Enamine | EN300-1989318-0.5g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-1989318-0.1g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-1989318-1g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 1g |
$1442.0 | 2023-09-16 | ||
Enamine | EN300-1989318-10g |
[2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl](methyl)amine |
1556604-94-4 | 10g |
$6205.0 | 2023-09-16 |
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amineに関する追加情報
Introduction to 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine (CAS No. 1556604-94-4)
2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 1556604-94-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a dioxaindan core substituted with methoxy and ethylamine functionalities. The presence of these specific chemical moieties imparts distinct physicochemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.
The dioxaindan scaffold, a bicyclic structure consisting of a fused oxygen-containing ring system, is known for its versatility in medicinal chemistry. Its incorporation into pharmaceutical candidates can influence both the solubility and metabolic stability of the molecule. In particular, the 6-methoxy substituent at the dioxaindan ring enhances the lipophilicity of the compound while potentially modulating its interactions with biological targets. This balance between hydrophobicity and hydrophilicity is critical for optimizing pharmacokinetic profiles, ensuring efficient absorption, distribution, metabolism, and excretion (ADME) properties.
The ethyl(methyl)amine side chain attached to the dioxaindan core introduces basic nitrogen atoms, which are frequently exploited in drug design for hydrogen bonding interactions with acidic residues in biological targets. Such interactions are pivotal for achieving high-affinity binding and prolonged receptor occupancy. Additionally, the amine functionalities can participate in further derivatization, allowing chemists to modify the compound’s properties to meet specific pharmacological requirements. This flexibility makes 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine a valuable building block for synthesizing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that molecules containing dioxaindan moieties exhibit potential as scaffolds for kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic targets. The 6-methoxy group, in particular, has been shown to enhance binding affinity by optimizing van der Waals interactions and hydrophobic effects within the binding pocket of proteins. These insights are derived from high-throughput virtual screening (HTVS) campaigns and molecular dynamics simulations, which have become indispensable tools in modern drug discovery pipelines.
In parallel, experimental investigations have begun to unravel the pharmacological profile of 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine. Initial in vitro studies suggest that this compound demonstrates moderate activity against certain enzymes implicated in inflammatory pathways. The ethyl(methyl)amine moiety appears to contribute to this activity by engaging with key catalytic residues in the enzyme active site. Furthermore, preliminary toxicity assessments have shown that the compound exhibits acceptable safety margins at relevant concentrations, although further rigorous testing is warranted to fully characterize its hazard profile.
The synthesis of 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine represents a testament to the progress in synthetic organic chemistry methodologies. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have streamlined the construction of complex heterocyclic frameworks like dioxaindans. These methods not only improve yield but also enhance enantioselectivity, which is crucial for developing enantiomerically pure drugs with optimized efficacy and minimal side effects.
The pharmaceutical industry’s interest in dioxaindan derivatives stems from their structural diversity and functional versatility. Researchers are increasingly exploring these compounds as leads for treating neurological disorders, cardiovascular diseases, and cancer. For instance, analogs of 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine have shown promise in preclinical models as potential inhibitors of tyrosine kinases involved in tumor growth regulation. The methoxy group’s ability to fine-tune electronic properties also makes it an attractive feature for designing molecules with enhanced metabolic stability against oxidative degradation pathways.
As computational biology continues to evolve, so does our understanding of how structural modifications influence biological activity. Advanced machine learning algorithms can now predict binding affinities with remarkable precision by analyzing vast datasets encompassing millions of molecular structures and their corresponding biological responses. These predictions guide experimentalists toward optimizing lead compounds like 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine, reducing trial-and-error experimentation and accelerating the drug development process.
The regulatory landscape also plays a critical role in shaping research priorities for compounds such as this one. Regulatory agencies increasingly require comprehensive characterization data before approving new drugs or granting clinical trial authorization. Therefore, researchers must meticulously document synthetic pathways, purity standards, analytical data (e.g., NMR spectroscopy), and pharmacokinetic profiles to meet stringent guidelines set forth by bodies like the U.S. Food and Drug Administration (FDA). Such rigor ensures that only well-characterized compounds advance into human testing phases.
Future directions for research on 2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine may include exploring its potential as a prodrug or investigating its role in combination therapies where it could synergize with other agents targeting different disease mechanisms. Additionally,the development of novel synthetic routes could further reduce production costs while maintaining high enantiopurity standards—a critical factor for commercial viability.
1556604-94-4 (2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine) 関連製品
- 30670-98-5((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)
- 866810-53-9(2-{5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-3-(methylsulfanyl)phenylacetamide)
- 2137998-46-8(4-chloro-1-1-(dimethylamino)propan-2-yl-1H-pyrazol-3-amine)
- 2228624-88-0(2-(3-chloroprop-1-en-2-yl)benzonitrile)
- 1782901-59-0(methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate)
- 695174-96-0(<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e)
- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)
- 35801-15-1((2-methylfuran-3-yl)methanamine)




